molecular formula C9H9ClO2 B097190 1-(3-Chlorophenoxy)propan-2-one CAS No. 15422-18-1

1-(3-Chlorophenoxy)propan-2-one

Cat. No. B097190
CAS RN: 15422-18-1
M. Wt: 184.62 g/mol
InChI Key: PIVYTAGSGZUOOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorophenyl ketones generally involves the reaction of chlorophenyl groups with appropriate precursors. For instance, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . Similarly, other related compounds are synthesized using various chlorophenyl precursors and aldehydes or acetates, often employing techniques like slow evaporation or copper-catalyzed alkyne-azide cycloaddition . These methods could potentially be adapted for the synthesis of 1-(3-Chlorophenoxy)propan-2-one.

Molecular Structure Analysis

The molecular structure of chlorophenyl ketones is often confirmed using spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction . The crystal structures can exhibit different space groups and exhibit intermolecular hydrogen bonds and other weak interactions that stabilize the conformation . The molecular geometry and vibrational frequencies are typically computed using density functional theory (DFT) methods, which provide a theoretical understanding that complements the experimental data .

Chemical Reactions Analysis

The reactivity of chlorophenyl ketones can be inferred from studies on similar compounds. For example, the HOMO and LUMO analysis indicates charge transfer within the molecules, which is crucial for understanding their chemical behavior . The molecular electrostatic potential (MEP) maps show regions of negative and positive potential, suggesting sites for electrophilic and nucleophilic attacks, respectively . These insights can be applied to predict the reactivity of 1-(3-Chlorophenoxy)propan-2-one in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl ketones are characterized by their spectroscopic signatures, crystallography, and computational studies. The vibrational wavenumbers, hyperpolarizability, and infrared intensities are reported for these compounds . Theoretical calculations, such as DFT, are used to predict properties like HOMO-LUMO gaps, which correlate with chemical reactivity and stability . The antimicrobial and antiradical activities of some chlorophenyl ketones have been evaluated, indicating potential biological applications .

Scientific Research Applications

  • Synthesis of Polymerization Initiators : "1-Chloro-3-(2′-ethoxyethoxy)-propane", a compound related to "1-(3-Chlorophenoxy)propan-2-one", has been used in the synthesis of "3-(2′-Ethoxyethoxy)propyl lithium", which acts as an anion polymerization initiator (Feng, 2005).

  • Fungicidal Activity : Compounds similar to "1-(3-Chlorophenoxy)propan-2-one", such as substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, have been synthesized and shown to possess fungicidal activity. These compounds are used for pharmacological and agrochemical screening (Kuzenkov & Zakharychev, 2009).

  • Anticorrosion and Antimicrobial Additives : Derivatives of 1-heptylthio-3-(2′-chlorophenoxy)-2-propanol, a compound related to "1-(3-Chlorophenoxy)propan-2-one", have been explored as potential anticorrosion and antimicrobial additives in lubricating oils (Mirzoeva et al., 2009).

  • Synthesis of Pyrazole Derivatives : Research has focused on synthesizing and characterizing compounds such as "1-(2-Hydoxy-3,4-benzophenyl-5-methoxy)-3-(4-chlorophenyl)-propan-1,3-dione", which is structurally related to "1-(3-Chlorophenoxy)propan-2-one". These compounds are useful in chemical research (Bijwe et al., 2011).

  • Investigating Dioxin Formation : Studies on the oxidative degradation of 2-chlorophenol, a related compound, have provided insights into the formation of dioxins, important in understanding environmental pollution (Evans & Dellinger, 2005).

  • Chemical Synthesis and Catalysis : There is research on the iron-catalyzed intramolecular annulation of 1-(2-alkynylphenoxy)propan-2-ones, demonstrating its utility in chemical synthesis and the development of environmentally-friendly catalysis methods (Wang et al., 2009).

  • Adsorption and Catalysis Studies : The interaction of 2-chlorophenol with copper surfaces has been investigated to better understand the catalyzed formation of dioxin compounds, relevant to environmental and catalytic chemistry (Altarawneh et al., 2008).

  • Insights into PCDD/F Formation : Research into the formation mechanisms of PCDD/Fs from chlorophenol precursors, like 2-chlorophenol, offers new insights into environmental pollutant formation (Pan et al., 2013).

properties

IUPAC Name

1-(3-chlorophenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVYTAGSGZUOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309424
Record name 1-(3-Chlorophenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenoxy)propan-2-one

CAS RN

15422-18-1
Record name NSC211928
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Chlorophenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00309424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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